molecular formula C19H27N3O2 B6766403 N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B6766403
M. Wt: 329.4 g/mol
InChI Key: KCPFTAYUUSVNSB-UHFFFAOYSA-N
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Description

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[35]nonane-2-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides

Properties

IUPAC Name

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-21(2)17(23)16-8-6-7-15(11-16)12-20-18(24)22-13-19(14-22)9-4-3-5-10-19/h6-8,11H,3-5,9-10,12-14H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFTAYUUSVNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)N2CC3(C2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 3-(dimethylcarbamoyl)benzyl chloride with 2-azaspiro[3.5]nonane-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the specific reaction.

Scientific Research Applications

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which could lead to the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.

Comparison with Similar Compounds

N-[[3-(dimethylcarbamoyl)phenyl]methyl]-2-azaspiro[3.5]nonane-2-carboxamide can be compared with other spirocyclic amides and carbamoyl derivatives. Similar compounds include:

    This compound: This compound shares a similar core structure but may have different substituents, leading to variations in biological activity and chemical reactivity.

    Spirocyclic amides: These compounds have a spirocyclic core and are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Carbamoyl derivatives: These compounds contain the carbamoyl functional group and are studied for their potential as enzyme inhibitors and therapeutic agents.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

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